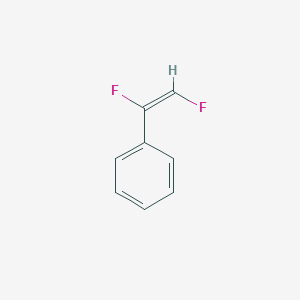
(E)-1,2-Difluoroethenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2-Difluoroethenylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a difluoroethenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-Difluoroethenylbenzene typically involves the reaction of benzene with a difluoroethenyl precursor under specific conditions. One common method is the dehydrofluorination of 1,2-difluoroethane in the presence of a strong base, such as potassium tert-butoxide, followed by a coupling reaction with benzene. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between benzene and difluoroethene derivatives. These methods are optimized for higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions: (E)-1,2-Difluoroethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluoroacetophenone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1,2-difluoroethylbenzene.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethenyl group, where nucleophiles such as amines or thiols replace one or both fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Difluoroacetophenone
Reduction: 1,2-Difluoroethylbenzene
Substitution: Various substituted ethenylbenzenes depending on the nucleophile used
科学的研究の応用
(E)-1,2-Difluoroethenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals with fluorinated functional groups.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (E)-1,2-Difluoroethenylbenzene exerts its effects involves interactions with molecular targets through its difluoroethenyl group. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic attack on the difluoroethenyl group and subsequent formation of new chemical bonds.
類似化合物との比較
- 1,2-Dichloroethenylbenzene
- 1,2-Dibromoethenylbenzene
- 1,2-Diiodoethenylbenzene
Comparison: (E)-1,2-Difluoroethenylbenzene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects compared to other halogenated ethenylbenzenes. Fluorine atoms are highly electronegative, leading to increased stability and reactivity. This makes this compound particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.
特性
分子式 |
C8H6F2 |
|---|---|
分子量 |
140.13 g/mol |
IUPAC名 |
[(E)-1,2-difluoroethenyl]benzene |
InChI |
InChI=1S/C8H6F2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChIキー |
MRYRJRWSHBRIDR-SOFGYWHQSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C\F)/F |
正規SMILES |
C1=CC=C(C=C1)C(=CF)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


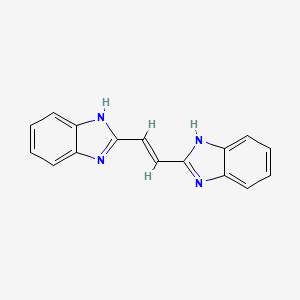

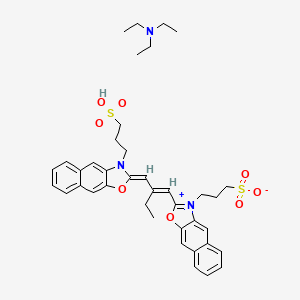
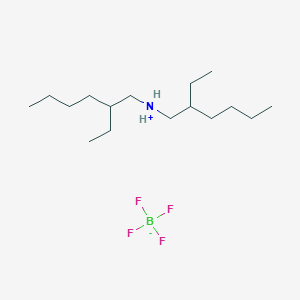

![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)


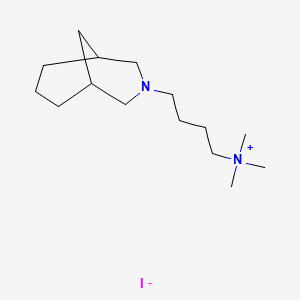

![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
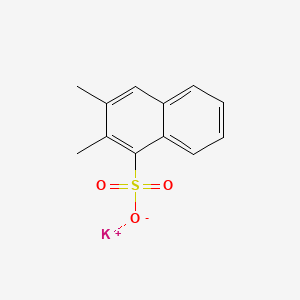
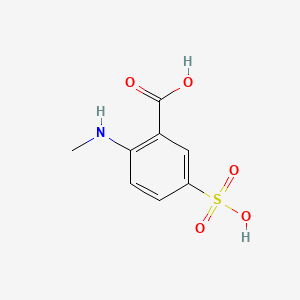
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
